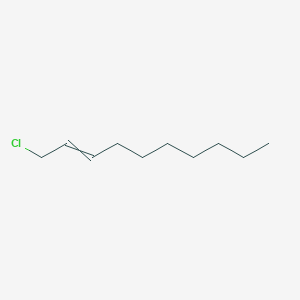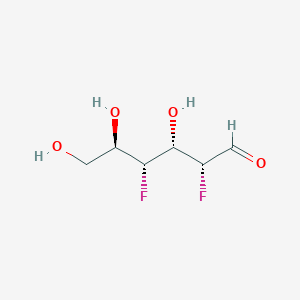
3,5-Dichloro-2-fluorobenzyl alcohol
説明
3,5-Dichloro-2-fluorobenzyl alcohol (CAS Number: 67640-35-1) is an organic compound that belongs to the class of aromatic alcohols. It has a molecular weight of 195.02 .
Molecular Structure Analysis
The molecular formula of 3,5-Dichloro-2-fluorobenzyl alcohol is C7H5Cl2FO . The InChI code is 1S/C7H5Cl2FO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 .Physical And Chemical Properties Analysis
The physical form of 3,5-Dichloro-2-fluorobenzyl alcohol is solid . The storage temperature is 2-8°C .科学的研究の応用
Enzymatic Remediation of Organic Pollutants
Enzymatic approaches to remediate or degrade various organic pollutants in wastewater have gained interest. Compounds with similar structures to 3,5-Dichloro-2-fluorobenzyl alcohol may be transformed or degraded by enzymes in the presence of redox mediators, enhancing the efficiency of pollutant degradation. This method could potentially apply to a wide spectrum of aromatic compounds in industrial effluents, suggesting a possible avenue for research into the environmental applications of such compounds (Husain & Husain, 2007).
Photosensitive Protecting Groups in Synthetic Chemistry
The use of photosensitive protecting groups has shown promise in synthetic chemistry, with applications in the development of novel synthetic pathways. While the review by Amit et al. does not specifically mention 3,5-Dichloro-2-fluorobenzyl alcohol, it discusses the general utility of similar compounds, highlighting their potential in the synthesis of complex organic molecules. This area of research might find 3,5-Dichloro-2-fluorobenzyl alcohol useful as a photosensitive protecting group or in related applications (Amit, Zehavi, & Patchornik, 1974).
Decolorization and Detoxification of Industrial Dyes
The enzymatic treatment of textile and other synthetic dyes in wastewater has been explored, with certain enzymes capable of decolorizing and degrading dyes. Although the study does not directly reference 3,5-Dichloro-2-fluorobenzyl alcohol, the inclusion of redox mediators to enhance the efficiency of recalcitrant dye degradation could be an intriguing research direction. Investigating this compound's role as a mediator or its direct interaction with dyes could offer new insights into environmental remediation techniques (Husain, 2006).
Synthesis of Higher Alcohols Using Modified Catalysts
Research on the synthesis of higher alcohols over catalysts based on Cu/ZnO/Al2O3 has included the study of various compounds' effects on selectivity and efficiency. The potential application of 3,5-Dichloro-2-fluorobenzyl alcohol in catalysis, either as a substrate or as a part of catalyst modification, could be a valuable research topic, exploring its contributions to the selective synthesis of higher alcohols or other organic compounds (Slaa, Van Ommen, & Ross, 1992).
Safety And Hazards
The safety information for 3,5-Dichloro-2-fluorobenzyl alcohol includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
(3,5-dichloro-2-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQNLWVHMHEPMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-fluorobenzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



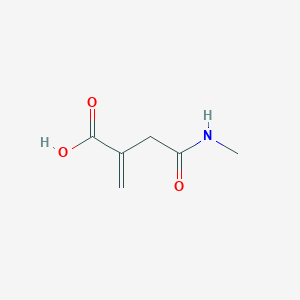
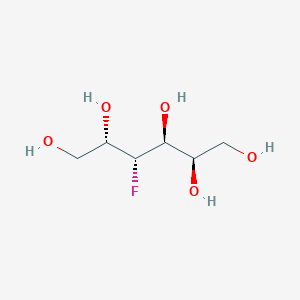
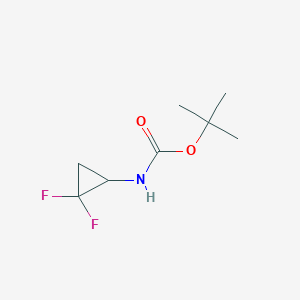

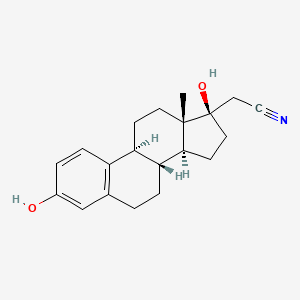

![({4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452477.png)
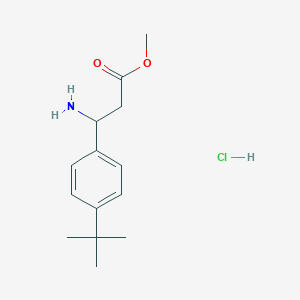


![Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B1452482.png)
